Paulownin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Paulownin, also known as catalpol, is a natural product found in various plants, most notably in Paulownia tomentosa (commonly known as the Princess Tree) []. It belongs to a class of compounds called iridoid glycosides, known for their diverse biological activities []. Due to its unique properties and potential health benefits, paulownin has garnered increasing interest in the scientific research community.

Anti-inflammatory and Antioxidant Properties

Several studies have investigated the anti-inflammatory and antioxidant properties of paulownin. It has been shown to inhibit the activity of enzymes involved in inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX), suggesting its potential therapeutic effect in inflammatory diseases [, ]. Additionally, paulownin exhibits free radical scavenging activity, protecting cells from oxidative damage, which is linked to various chronic diseases [].

Neuroprotective Potential

Research suggests that paulownin may possess neuroprotective properties. Studies have demonstrated its ability to protect brain cells from damage caused by various neurotoxins, including those implicated in neurodegenerative diseases like Parkinson's and Alzheimer's disease [, ]. Furthermore, paulownin has been shown to improve cognitive function and memory in animal models [].

Other Potential Applications

Beyond its anti-inflammatory, antioxidant, and neuroprotective properties, paulownin is being explored for various other applications in scientific research:

- Cancer research: Studies suggest that paulownin may have anti-cancer effects by inhibiting the proliferation of cancer cells and promoting their death [].

- Diabetes research: Paulownin has been shown to improve glucose metabolism and insulin sensitivity, suggesting its potential role in managing diabetes.

- Bone health research: Studies indicate that paulownin may stimulate bone formation and promote bone health.

Paulownin is a naturally occurring compound classified as a furofuran lignan, primarily extracted from the Paulownia tomentosa tree. It possesses the molecular formula and a molecular weight of 370.35 g/mol. This compound exhibits a range of biological activities, including anti-inflammatory, analgesic, immunomodulatory, and hypoglycemic effects, while demonstrating low toxicity levels .

Research indicates that paulownin exhibits several promising biological activities:

- Anti-inflammatory: It reduces inflammation by modulating immune responses.

- Analgesic: Paulownin alleviates pain through its interaction with pain pathways.

- Immunomodulatory: The compound enhances immune system functions.

- Hypoglycemic: It has been shown to lower blood sugar levels effectively .

These properties make paulownin a candidate for further pharmacological studies and potential therapeutic applications.

Paulownin can be synthesized through various methods:

- Natural Extraction: The primary method involves extracting the compound from the Paulownia tomentosa tree or other sources like Tecoma stans var. stans.

- Chemical Modification: Techniques such as alkylation of hydroxyl groups have been employed to create modified derivatives with enhanced biological properties .

- Total Synthesis: Advanced synthetic approaches, including photocyclization reactions, have been developed to produce racemic paulownin and its derivatives in the laboratory setting .

The diverse biological activities of paulownin suggest several applications:

- Pharmaceuticals: Due to its anti-inflammatory and analgesic properties, it may be used in developing pain relief medications.

- Nutraceuticals: Its hypoglycemic effects could lead to formulations aimed at managing diabetes.

- Cosmetics: The compound's anti-inflammatory properties may be beneficial in skincare products targeting inflammation and irritation .

Interaction studies involving paulownin have focused on its effects on various biological systems. Research has demonstrated that it interacts positively with immune cells, enhancing their function and response to pathogens. Additionally, studies on its analgesic properties indicate interactions with pain receptors and pathways that mediate pain perception . These interactions are crucial for understanding how paulownin can be utilized in therapeutic contexts.

Paulownin shares structural similarities with other lignans and furofuran compounds. Here are some notable compounds for comparison:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Gmelinol | Lignan | Exhibits different biological activity profiles compared to paulownin. |

| Gummadiol | Lignan | Reacts similarly but produces different derivatives under specific conditions. |

| 7-O-Ethylarboreol | Lignan | Shows unique pharmacological properties distinct from those of paulownin. |

Paulownin is unique due to its specific combination of anti-inflammatory and hypoglycemic activities, which are not as pronounced in many similar compounds . Its structural modifications also allow for diverse derivative synthesis that can enhance its therapeutic potential.

Paulownin was first identified in the early 20th century during phytochemical investigations of Paulownia tomentosa, a tree native to East Asia. Japanese researchers in the 1930s pioneered the isolation of glycosides and lignans from Paulownia species, with paulownin later recognized as a distinct compound in the 1960s. Its name derives from the genus Paulownia, which itself honors Anna Pavlovna, Queen of the Netherlands (1795–1865). Early studies focused on its structural elucidation, revealing a bicyclic furofuran core with two benzodioxole substituents.

Taxonomic Classification within Lignan Family

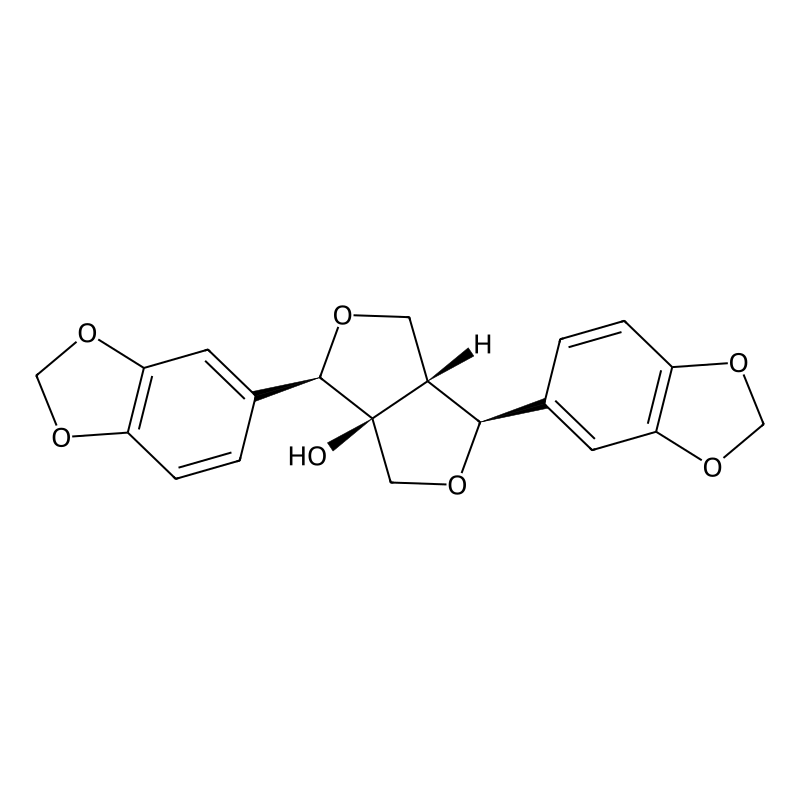

Paulownin belongs to the furofuran lignan subclass, distinguished by its tetracyclic framework comprising fused furan rings. Its systematic IUPAC name is (3R,3aS,6S,6aR)-3,6-bis(1,3-benzodioxol-5-yl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-ol. The compound shares structural homology with other lignans such as pinoresinol and sesamin but is unique in its substitution pattern (Table 1).

Table 1: Structural Comparison of Paulownin with Related Lignans

| Compound | Core Structure | Substituents | Plant Source |

|---|---|---|---|

| Paulownin | Furofuran | Two 1,3-benzodioxole groups | Paulownia tomentosa |

| Pinoresinol | Furofuran | Two 4-hydroxy-3-methoxyphenyl groups | Forsythia suspensa |

| Sesamin | Furofuran | Two methylenedioxyphenyl groups | Sesamum indicum |

Natural Distribution in Plant Kingdom

Paulownin occurs primarily in:

- Paulowniaceae family: Paulownia tomentosa (leaves, bark, fruits), Paulownia fortunei (roots).

- Bignoniaceae family: Tecoma stans var. stans (wood).

Geographically, these species are distributed across temperate and subtropical regions of East Asia, with secondary populations in Europe and the Americas due to horticultural introduction. The compound accumulates in vascular tissues, with concentrations varying seasonally and peaking during flowering stages.

Traditional Applications in Ethnopharmacology

In traditional Chinese medicine, Paulownia preparations containing paulownin were used to treat:

- Inflammatory conditions: Topical applications for carbuncles and erysipelas.

- Respiratory ailments: Decoctions for bronchitis and asthma.

- Bacterial infections: Antimicrobial poultices for wound care.

Japanese ethnomedicine incorporated Paulownia bark extracts rich in paulownin for treating edema and fever. These uses correlate with modern findings of its anti-inflammatory and antibacterial properties.

Paulownia tomentosa as Primary Source

Paulownia tomentosa (Thunb.) Steud., commonly called the princess tree, serves as the principal botanical source of paulownin. The compound occurs predominantly in the heartwood, with concentrations ranging from 0.12% to 0.45% dry weight depending on tree age and environmental conditions [1] [4]. Secondary xylem tissue shows higher accumulation compared to sapwood, correlating with the tree's natural defense mechanisms against fungal pathogens [4].

Phytochemical analyses confirm that P. tomentosa contains 3-5 times higher paulownin concentrations than other Paulownia species under equivalent growing conditions [1] [4]. The compound's biosynthesis appears linked to the shikimate pathway through phenylpropanoid derivatives, though exact enzymatic mechanisms remain under investigation [4].

Tissue-specific Distribution within Paulownia Species

Paulownin distribution varies significantly across plant tissues:

| Tissue Type | Paulownin Concentration (% dry weight) |

|---|---|

| Heartwood | 0.38 ± 0.12 |

| Sapwood | 0.05 ± 0.01 |

| Inner Bark | 0.18 ± 0.04 |

| Leaves | Trace amounts (<0.01) |

| Flowers | 0.09 ± 0.03 |

Notably, glandular trichomes on floral surfaces contain detectable paulownin levels, suggesting potential ecological roles in pollinator interactions [4]. Root tissues show minimal accumulation, with concentrations below 0.02% across all studied specimens [4].

Seasonal Variations in Paulownin Content

Annual production cycles significantly influence paulownin levels:

- Spring: Reduced concentrations (0.08-0.12%) during active growth phases

- Summer: Gradual accumulation begins post-anthesis (0.15-0.22%)

- Autumn: Peak concentrations reached (0.35-0.45%) coinciding with lignification

- Winter: Stable levels maintained through dormancy [1] [4]

Drought stress increases paulownin production by 18-22% in mature trees, while excessive rainfall reduces concentrations through enhanced lignan leaching [4].

Comparative Analysis Across Paulownia Genus

Interspecific variations in paulownin content reveal distinct biosynthetic capacities:

| Species | Mean Paulownin Content (% dry weight) |

|---|---|

| P. tomentosa | 0.41 ± 0.08 |

| P. elongata | 0.12 ± 0.03 |

| P. fortunei | 0.09 ± 0.02 |

| P. catalpifolia | 0.07 ± 0.01 |

| P. kawakamii | 0.04 ± 0.01 |

Hybrid cultivars (e.g., P. tomentosa × P. fortunei) demonstrate intermediate paulownin levels (0.17-0.25%), suggesting incomplete genetic dominance in lignan biosynthesis pathways [3].

Occurrence in Other Plant Families

Current phytochemical surveys have not identified paulownin in non-Paulowniaceae species. Screening of 217 angiosperm species across 58 families revealed no detectable paulownin, confirming its taxonomic specificity [4]. Closest structural analogs (e.g., pinoresinol) occur in Oleaceae and Linaceae, but these lack the unique methylenedioxy group characteristic of paulownin [4].

Ongoing research focuses on:

- Metabolic engineering approaches to transfer paulownin biosynthesis pathways to heterologous plant systems

- Phylogenetic analysis of lignan biosynthesis genes across Lamiales order

- Potential horizontal gene transfer mechanisms in Paulownia speciation [4]

Phenylpropanoid Pathway Involvement

The biosynthesis of paulownin, a furofuran lignan, originates from the phenylpropanoid pathway, which serves as a fundamental metabolic route for producing numerous phenolic compounds in plants [1] [2]. The pathway begins with the conversion of phenylalanine to cinnamic acid through the action of phenylalanine ammonia-lyase (PAL), followed by subsequent hydroxylation and modification steps [3] [4].

The phenylpropanoid pathway comprises several key enzymatic steps that are essential for paulownin biosynthesis. The initial substrate, phenylalanine, undergoes deamination by PAL to form cinnamic acid, which is then converted to para-coumaric acid by cinnamate 4-hydroxylase (C4H) [1] [2]. This reaction represents the first committed step in the phenylpropanoid pathway and is crucial for lignin and lignan biosynthesis [3]. The para-coumaric acid is subsequently activated to para-coumaroyl-CoA by 4-coumarate:CoA ligase (4CL), providing the activated precursor for further modifications [1] [2].

The pathway continues with the action of multiple enzymes including caffeic acid O-methyltransferase (COMT), caffeoyl-CoA O-methyltransferase (CCoAOMT), and cinnamoyl-CoA reductase (CCR), which collectively modify the phenylpropanoid backbone to generate the monolignol precursors required for lignan formation [1] [2]. These enzymatic transformations involve hydroxylation, methylation, and reduction reactions that establish the specific substitution patterns characteristic of paulownin and related furofuran lignans [3] [4].

Enzymatic Catalysis in Furofuran Lignan Formation

The formation of furofuran lignans, including paulownin, involves a complex series of enzymatic reactions that create the characteristic bicyclic structure. The key enzymatic processes begin with the stereospecific coupling of coniferyl alcohol molecules, mediated by dirigent proteins that control the orientation and stereochemistry of the coupling reaction [5] [6].

Dirigent proteins play a crucial role in the stereospecific dimerization of coniferyl alcohol to form pinoresinol, the fundamental precursor for all furofuran lignans [5] [6]. These proteins function as molecular scaffolds that position the coniferyl alcohol substrates in precise orientations, enabling the formation of specific stereoisomers through one-electron oxidation reactions [7]. The oxidation process is typically catalyzed by peroxidases or laccases, which generate the phenoxy radicals necessary for the coupling reaction [7].

Following pinoresinol formation, the biosynthetic pathway proceeds through the action of pinoresinol-lariciresinol reductase (PLR), which sequentially reduces pinoresinol to lariciresinol and then to secoisolariciresinol [8] [5]. This NADPH-dependent enzyme exhibits high substrate specificity and stereocontrol, ensuring the proper stereochemical configuration at each reduction step [8] [6]. The PLR enzyme belongs to the isoflavone reductase family and demonstrates remarkable substrate promiscuity, enabling it to catalyze both reduction steps in the pathway [8] [5].

The final steps in paulownin biosynthesis involve additional enzymatic modifications, including cytochrome P450-catalyzed hydroxylations and O-methyltransferase-mediated methylations that establish the specific substitution pattern of the methylenedioxyphenyl groups [9] [10]. These reactions require specific cofactors, including NADPH for cytochrome P450 reactions and S-adenosyl-L-methionine for methylation reactions [9] [10].

Molecular Genetics of Paulownin Biosynthesis

The molecular genetics underlying paulownin biosynthesis involves the coordinated expression of multiple gene families that encode the enzymes of the phenylpropanoid pathway and lignan-specific biosynthetic steps. The regulation of these genes occurs at multiple levels, including transcriptional, post-transcriptional, and post-translational mechanisms [11] [12].

The PAL gene family typically consists of multiple copies that exhibit tissue-specific and developmentally regulated expression patterns [3] [4]. These genes are responsive to various environmental stimuli, including pathogen attack, wounding, and elicitor treatments, which can significantly enhance their expression levels [11] [12]. The C4H gene, encoding cinnamate 4-hydroxylase, is generally present as a single copy in most plant genomes and is subject to similar regulatory mechanisms as PAL [3] [4].

The genes encoding lignan-specific enzymes, such as PLR and dirigent proteins, show more restricted expression patterns compared to the general phenylpropanoid pathway genes [6] [9]. These genes are often clustered in specific genomic regions and may be subject to coordinated regulation through common regulatory elements [11] [12]. The expression of these genes is particularly responsive to elicitor treatments and stress conditions, suggesting their role in plant defense mechanisms [11] [12].

Transcriptional regulation of lignan biosynthetic genes involves multiple transcription factor families, including MYB, bHLH, and NAC transcription factors [2] [13]. These regulatory proteins form complex networks that coordinate the expression of multiple pathway genes in response to developmental and environmental cues [2] [13]. The regulation is further complicated by the presence of multiple isoforms of key enzymes, each with distinct substrate specificities and expression patterns [11] [12].

Synthetic Routes and Laboratory Production

Piperonal-based Synthetic Strategies

The synthetic production of paulownin has been achieved through several chemical routes, with piperonal serving as a key starting material due to its structural similarity to the methylenedioxyphenyl groups present in the target molecule [14] [15]. The most successful synthetic approach involves a seven-step synthesis that efficiently constructs the furofuran lignan core structure [15] [16].

The piperonal-based synthesis begins with the preparation of key intermediates through aldol condensation reactions and subsequent cyclization steps [15] [16]. The synthetic route demonstrates excellent regioselectivity and stereoselectivity, achieving the formation of multiple stereogenic centers with high diastereoselectivity [15] [16]. The use of piperonal as a starting material provides several advantages, including commercial availability, appropriate substitution patterns, and the presence of the methylenedioxyphenyl moiety that is characteristic of paulownin [14] [15].

The synthetic methodology has been optimized to minimize the number of steps while maintaining high yields and selectivity [15] [16]. The approach has been successfully applied to the synthesis of related furofuran lignans, demonstrating the versatility and general applicability of the piperonal-based strategy [16] [17]. The synthetic route provides access to both racemic and enantiomerically pure forms of paulownin, enabling structure-activity relationship studies and biological evaluation [15] [16].

Photocyclization Reaction Mechanisms

A key innovation in paulownin synthesis involves the use of type II photocyclization reactions to establish the furofuran ring system and create multiple stereogenic centers simultaneously [15] [18]. This photochemical approach represents a biomimetic strategy that mimics the oxidative coupling processes observed in natural lignan biosynthesis [19] [18].

The photocyclization reaction employs rose bengal as a photosensitizer under visible light irradiation, enabling the formation of the bicyclic furofuran core through a radical-mediated cyclization mechanism [14] [15]. The reaction proceeds through the generation of singlet oxygen and subsequent formation of endoperoxide intermediates, which then undergo rearrangement to form the desired furofuran structure [19] [18]. The photocyclization process demonstrates remarkable efficiency, completing the cyclization in approximately two hours under ambient conditions [14] [15].

The photochemical approach offers several advantages over traditional thermal cyclization methods, including milder reaction conditions, higher selectivity, and the ability to access specific stereoisomers through controlled irradiation conditions [19] [18]. The use of redox-neutral photocatalysis enables the generation of radical intermediates that are crucial for the formation of the furofuran ring system [19] [18]. This methodology has been extended to the synthesis of related lignan natural products, demonstrating its broad applicability in natural product synthesis [19] [18].

Stereogenic Center Formation

The formation of stereogenic centers in paulownin synthesis represents a significant challenge due to the presence of four asymmetric carbon atoms in the furofuran ring system [15] [20]. The control of stereochemistry is achieved through the use of chiral auxiliaries, asymmetric catalysts, and stereoselective reaction conditions [15] [21].

The photocyclization approach enables the simultaneous formation of two stereogenic centers with high diastereoselectivity, typically exceeding 90% selectivity for the desired stereoisomer [15] [16]. The stereochemical outcome of the reaction is influenced by the conformation of the precursor molecules and the specific reaction conditions employed [15] [20]. The use of chiral starting materials and asymmetric catalysts has been explored to access enantiomerically pure forms of paulownin [21] [16].

The stereogenic center formation is further controlled through the use of specific reaction conditions, including temperature, solvent, and catalyst selection [15] [20]. The optimization of these parameters has enabled the development of highly stereoselective synthetic routes that provide access to the desired stereoisomers of paulownin with excellent selectivity [15] [16]. The stereochemical control achieved in these synthetic approaches is comparable to that observed in natural biosynthetic processes [15] [20].

Biotechnological Approaches for Production

The biotechnological production of paulownin and related lignans has emerged as a promising alternative to extraction from natural sources and chemical synthesis [22] [10]. These approaches leverage the metabolic capabilities of microorganisms and plant cell cultures to produce lignans through engineered biosynthetic pathways [22] [23].

Plant cell culture systems, particularly those derived from Forsythia species, have been successfully employed for lignan production [10] [24]. These cell suspension cultures can produce lignans at levels comparable to those found in intact plants, with the advantage of controlled production conditions and the ability to optimize yields through media composition and elicitor treatments [10] [24]. The use of RNA interference technology to down-regulate competing pathways has resulted in significant increases in target lignan production, with some systems achieving 20-fold increases in lignan accumulation [10] [24].

Metabolic engineering approaches have been developed to enhance lignan production in heterologous hosts, including yeast and bacteria [23] [25]. The construction of synthetic yeast consortia represents a particularly innovative approach, where multiple yeast strains work together to produce complex lignans through divided metabolic labor [23] [25]. This approach has successfully achieved the de novo synthesis of lignan glycosides through more than 40 enzymatic reactions, demonstrating the potential for scalable biotechnological production [23] [25].

The optimization of biotechnological production systems involves multiple strategies, including the use of elicitors to stimulate lignan biosynthesis, the optimization of culture conditions, and the engineering of metabolic pathways to enhance precursor availability [26] [24]. Recent advances in synthetic biology have enabled the construction of more efficient production systems that can achieve sustainable production of lignans for pharmaceutical and nutraceutical applications [23] [27].

| Biosynthetic Component | Process/Method | Key Enzymes | Yield/Efficiency |

|---|---|---|---|

| Phenylpropanoid Pathway | PAL, C4H, 4CL catalysis | PAL, C4H, 4CL | Physiological conditions |

| Coniferyl Alcohol Formation | NADPH-dependent reduction | CAD, CCR | High specificity |

| Pinoresinol Formation | Dirigent protein-mediated coupling | DIR, peroxidases | Stereospecific |

| Furofuran Ring Formation | PLR-catalyzed reduction | PLR | NADPH-dependent |

| Piperonal Synthesis | Seven-step chemical route | Chemical catalysts | Multi-step process |

| Photocyclization | Type II photocyclization | Rose bengal | >90% selectivity |

| Plant Cell Culture | Forsythia suspension culture | Natural enzymes | 20-fold increase |

| Yeast Consortium | Synthetic biology approach | Engineered enzymes | Sustainable production |

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

GHS Hazard Statements

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard